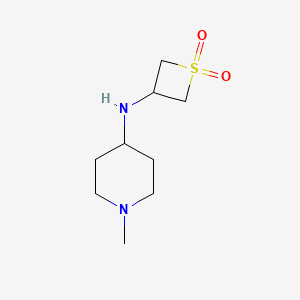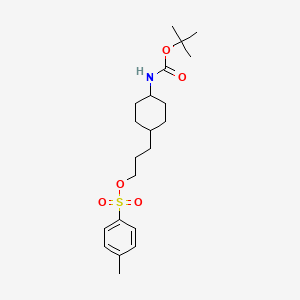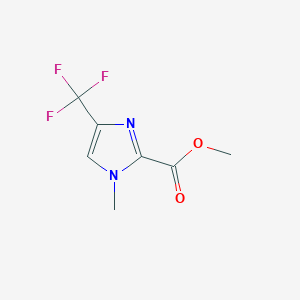![molecular formula C12H6BrClO2 B12949140 1-Bromo-3-chlorodibenzo[b,d]furan-4-ol](/img/structure/B12949140.png)
1-Bromo-3-chlorodibenzo[b,d]furan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-chlorodibenzo[b,d]furan-4-ol is an organic compound with the molecular formula C12H6BrClO It is a derivative of dibenzofuran, characterized by the presence of bromine and chlorine atoms at the 1 and 3 positions, respectively, and a hydroxyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-chlorodibenzo[b,d]furan-4-ol typically involves the halogenation of dibenzofuran. One common method is the reaction of dibenzofuran with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions. The hydroxyl group can be introduced through subsequent reactions, such as hydroxylation using appropriate reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chlorodibenzo[b,d]furan-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, and reduction reactions can convert it to other functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzofurans, while oxidation and reduction reactions can produce ketones, aldehydes, or alcohols.
Scientific Research Applications
1-Bromo-3-chlorodibenzo[b,d]furan-4-ol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chlorodibenzo[b,d]furan-4-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the hydroxyl group can influence its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
1-Bromo-3-chlorodibenzo[b,d]furan: Lacks the hydroxyl group at the 4 position.
1-Chloro-3-bromodibenzo[b,d]furan: Similar structure but different halogen positions.
1-Bromo-3-iododibenzo[b,d]furan: Contains iodine instead of chlorine.
Uniqueness: 1-Bromo-3-chlorodibenzo[b,d]furan-4-ol is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H6BrClO2 |
|---|---|
Molecular Weight |
297.53 g/mol |
IUPAC Name |
1-bromo-3-chlorodibenzofuran-4-ol |
InChI |
InChI=1S/C12H6BrClO2/c13-7-5-8(14)11(15)12-10(7)6-3-1-2-4-9(6)16-12/h1-5,15H |
InChI Key |
BAPRIQUHVFYYCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C(=C3O2)O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 2,6-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B12949069.png)

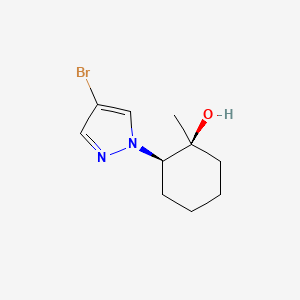
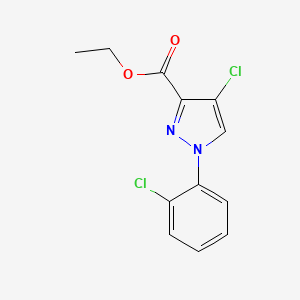
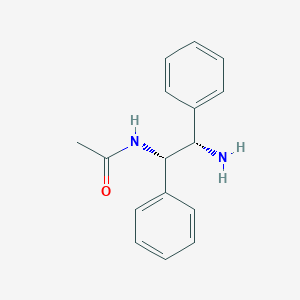
![1-[2-(Benzylamino)-1H-imidazol-5-yl]-2-bromoethan-1-one](/img/structure/B12949094.png)
![2-Bromo-8-(3,5-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12949098.png)
![Benzoic acid, 3-[3-[4-(dimethylamino)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12949109.png)
